molecular formula C11H14O2 B8798198 4-(2-Methoxyphenyl)butan-2-one

4-(2-Methoxyphenyl)butan-2-one

Cat. No. B8798198
M. Wt: 178.23 g/mol
InChI Key: DUTRTHUPRZLRSD-UHFFFAOYSA-N
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Patent
US04360532

Procedure details

The crude o-anisalacetone is hydrogenated (100 g/l liter of ether acetate and 1 g of platinum oxide) and then distilled to give 1.25 moles (45%) of 1-(o-methoxyphenyl)-3-butanone, bp 90°-110° C., 0.15 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ether acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[CH:10][C:11](=[O:13])[CH3:12])[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.CCOCC.C([O-])(=O)C>[Pt]=O>[CH3:9][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH2:1][CH2:10][C:11](=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=CC(C)=O
Step Two
Name
ether acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.C(C)(=O)[O-]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.25 mol
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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